REACTION_SMILES
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[CH2:18]([O:19][CH2:20][CH3:21])[CH3:22].[CH2:1]1[O:2][c:3]2[cH:4][cH:5][c:6]([OH:10])[cH:7][c:8]2[O:9]1.[Na+:12].[OH-:11].[S:13]([Cl:14])(=[O:15])([Cl:16])=[O:17]>>[CH2:1]1[O:2][c:3]2[cH:4][c:5]([Cl:16])[c:6]([OH:10])[cH:7][c:8]2[O:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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Oc1cc2c(cc1Cl)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |